Fmoc-Arg(Pyrrodine, Pbf)-OH
Description
Significance of Arginine Residues in Peptide Design and Function
Arginine, a semi-essential amino acid, plays a multifaceted role in the structure and function of peptides and proteins. researchgate.netresearchgate.net Its side chain contains a guanidinium (B1211019) group which is positively charged at physiological pH. wikipedia.org This positive charge is crucial for a variety of biological interactions and functions:
Structural Roles: Arginine residues are often found on the surface of proteins where their hydrophilic guanidinium group can interact with the aqueous environment. wikipedia.org They are key players in forming salt bridges, which are electrostatic interactions with negatively charged residues like aspartate or glutamate, contributing to the stability of the protein's three-dimensional structure. researchgate.net The guanidinium group also participates in hydrogen bonding and cation-pi interactions, further influencing protein folding. researchgate.netnih.gov
Functional Roles: The unique properties of arginine's side chain make it a critical component of the active sites of many enzymes, including GTPases, peroxidases, and sulfotransferases. researchgate.net It is also involved in crucial metabolic pathways, such as the urea (B33335) cycle and the production of nitric oxide. researchgate.net In the realm of drug design, arginine-rich peptides are of particular interest as cell-penetrating peptides (CPPs), which can transport therapeutic molecules across cell membranes. researchgate.netmdpi.com Furthermore, arginine residues are important for RNA binding and are involved in cellular regulation through post-translational modifications like methylation and citrullination. researchgate.netresearchgate.netwikipedia.org
Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)
The development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the early 1960s revolutionized peptide chemistry. nih.govmdpi.com This technique simplifies the synthetic process by attaching the growing peptide chain to an insoluble solid support, allowing for easy removal of excess reagents and byproducts. bachem.com
The success of SPPS hinges on the use of protecting groups to temporarily block reactive functional groups on the amino acids, preventing unwanted side reactions. creative-peptides.com The earliest and most established strategy is the Boc/Bzl approach, which utilizes the acid-labile tert-butoxycarbonyl (Boc) group for α-amino protection and benzyl-based groups for side-chain protection. nih.gov
In the 1970s, an alternative strategy based on the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced. nih.gov The Fmoc group is removed under mild basic conditions, typically with piperidine (B6355638), while the side-chain protecting groups are acid-labile. nih.govcreative-peptides.com This "orthogonal" protection scheme, known as the Fmoc/tBu strategy, offers several advantages, including milder cleavage conditions for the final deprotection of the peptide from the resin. bachem.com The Fmoc/tBu combination has gained widespread popularity and is now a dominant method in SPPS. bachem.com
Role of Fmoc-Arg(Pbf)-OH as a Core Building Block in Fmoc-based SPPS
Within the framework of Fmoc-based SPPS, the incorporation of arginine presents a unique challenge due to the high basicity and nucleophilicity of its guanidino side chain. omizzur.comub.edu Effective protection of this functional group is essential to prevent side reactions during peptide assembly. omizzur.com Fmoc-Arg(Pbf)-OH has become the standard and most widely used derivative for introducing arginine in Fmoc-SPPS. chempep.comadvancedchemtech.com
The Pbf group is a sulfonyl-based protecting group specifically designed to be stable to the basic conditions used for Fmoc group removal, yet readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step. chempep.comadvancedchemtech.com Compared to earlier arginine protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), the Pbf group offers a superior balance of stability and lability. chempep.compeptide.com It is more acid-labile than Mtr and provides efficient protection, minimizing side reactions and ensuring high yields. peptide.com While Pmc is similar to Pbf, the Pbf group is considered more effective in many applications. chempep.compeptide.com The use of Fmoc-Arg(Pbf)-OH has been instrumental in the successful synthesis of numerous arginine-containing peptides for research and therapeutic development. chempep.comchemimpex.com
| Feature | Description |
| Compound Name | Fmoc-Arg(Pbf)-OH |
| Full Chemical Name | N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |
| Molecular Formula | C34H40N4O7S |
| Molecular Weight | 648.8 g/mol |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |
| α-Amino Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protecting Group | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Solubility | Soluble in polar organic solvents like DMF and DMSO |
Research Findings on the Application of Fmoc-Arg(Pbf)-OH
The utility of Fmoc-Arg(Pbf)-OH is well-documented in the scientific literature, with research focusing on optimizing its incorporation into peptide chains and understanding its behavior under various synthesis conditions.
One of the challenges associated with the use of Fmoc-Arg(Pbf)-OH is its propensity to form an inactive δ-lactam upon activation, which can lead to reduced coupling efficiency and the formation of deletion sequences (peptides missing the arginine residue). csic.esrsc.org This issue can be more pronounced in certain solvents. csic.esrsc.org To address this, researchers have developed optimized coupling protocols. For instance, studies have shown that performing the coupling reaction at elevated temperatures (e.g., 45°C) in the solvent N-butylpyrrolidinone (NBP) with in situ activation using DIC (diisopropylcarbodiimide) and OxymaPure can significantly improve coupling efficiency to over 99%. csic.esrsc.org
The Pbf group's lability is a key advantage. In a comparative study, cleavage and deprotection of a peptide containing Arg(Pbf) with TFA yielded 69% of the desired product, whereas the same peptide with Arg(Pmc) yielded only 46% under the same conditions. peptide.compeptide.com This demonstrates the superior cleavage efficiency of the Pbf group. However, it is also noted that even with the Pbf group, some protected peptide may remain after standard cleavage times, and in the presence of tryptophan residues, side reactions can still occur, although they are less frequent than with other sulfonyl-based protecting groups. ub.edupeptide.comgoogle.com
The following table summarizes key findings from research on the use of Fmoc-Arg(Pbf)-OH in SPPS.
| Research Focus | Key Findings |
| Coupling Efficiency | Prone to δ-lactam formation, which can be mitigated by optimized protocols such as in situ activation at elevated temperatures. csic.esrsc.org |
| Solvent Effects | The choice of solvent can impact coupling efficiency, with NBP showing promise as a greener alternative to DMF, although it may require specific optimization to overcome viscosity issues. csic.esrsc.org |
| Deprotection Efficiency | The Pbf group is more readily cleaved by TFA compared to Pmc, leading to higher yields of the target peptide. peptide.compeptide.com |
| Side Reactions | While the Pbf group reduces the incidence of side reactions like tryptophan alkylation compared to other protecting groups, it is not entirely immune to them. peptide.comgoogle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-pyrrolidin-1-ylmethylidene]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N4O7S/c1-23-24(2)34(25(3)30-21-38(4,5)49-33(23)30)50(46,47)41-36(42-19-10-11-20-42)39-18-12-17-32(35(43)44)40-37(45)48-22-31-28-15-8-6-13-26(28)27-14-7-9-16-29(27)31/h6-9,13-16,31-32H,10-12,17-22H2,1-5H3,(H,39,41)(H,40,45)(H,43,44)/t32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRJIWZWQWYQZ-YTTGMZPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Arg Pbf Oh
Historical Development of Fmoc-Arg(Pbf)-OH Synthesis
The effective protection of arginine's highly basic and nucleophilic guanidine (B92328) side chain has been a persistent challenge in peptide chemistry. Early peptide synthesis strategies, often employing the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function, utilized side-chain protectors like nitro (NO₂) or tosyl (Tos). However, these groups required harsh cleavage conditions, such as strong acids like hydrofluoric acid (HF), which were often incompatible with sensitive peptide sequences. peptide.com
The advent of the milder Fmoc-based SPPS necessitated the development of new side-chain protecting groups that were stable to the basic conditions used for Fmoc removal (e.g., piperidine) but could be cleaved under moderately acidic conditions. altabioscience.com This led to the introduction of arylsulfonyl-based protectors. Among the first in this class were 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). peptide.comnih.gov
While an improvement, these groups had significant drawbacks. The Mtr group often required extended reaction times or elevated temperatures for complete removal with trifluoroacetic acid (TFA), which could lead to undesired side reactions. peptide.com The Pmc group, although more acid-labile than Mtr, was found to cause significant alkylation of tryptophan residues during the final acid cleavage step. peptide.compeptide.com
The introduction of the Pbf group marked a significant advancement. nih.gov Researchers found that the five-membered furan (B31954) ring in the Pbf structure rendered it more susceptible to acid cleavage than the six-membered ring of Pmc. nih.gov This increased lability allows for faster and more complete deprotection under standard TFA cleavage conditions, which is particularly beneficial for synthesizing peptides with multiple arginine residues. peptide.com Furthermore, the Pbf group substantially reduces the extent of tryptophan alkylation compared to Pmc, leading to higher purity of the final peptide product. peptide.compeptide.com One study demonstrated that a 3-hour cleavage with TFA yielded 69% of the desired peptide using Arg(Pbf), compared to only 46% when using Arg(Pmc). peptide.compeptide.com This superior performance established Fmoc-Arg(Pbf)-OH as the preferred reagent for incorporating arginine in modern Fmoc-based peptide synthesis. chempep.com
Optimization of Synthesis Parameters for Enhanced Yield and Purity
The synthesis and subsequent use of Fmoc-Arg(Pbf)-OH are complicated by its high cost and propensity for side reactions, most notably δ-lactam formation. nih.govrsc.org Consequently, significant research has focused on optimizing both its synthesis and its application in SPPS to improve efficiency and purity.
Table 1: Key Optimization Strategies in Fmoc-Arg(Pbf)-OH Synthesis and Application
| Parameter | Conventional Method | Optimized Approach | Rationale & Benefit |
|---|---|---|---|
| Pbf-Cl Stoichiometry | High excess (e.g., 2 molar equivalents) | Reduced excess (e.g., 1.1 molar equivalents) | Pbf-Cl is expensive; reducing its use significantly lowers production costs and simplifies purification by minimizing unreacted starting material. google.com |
| Coupling Solvent in SPPS | Dimethylformamide (DMF) | N-butylpyrrolidinone (NBP) or binary mixtures (e.g., DMSO/2-Me-THF) | NBP is a greener, less hazardous alternative to DMF. Binary mixtures can be tuned to reduce side reactions. rsc.orgrsc.orgresearchgate.net |
| Coupling Temperature in SPPS | Room Temperature | Elevated Temperature (e.g., 45°C) | Increases reaction rate and helps overcome the high viscosity of solvents like NBP, improving reagent penetration into the resin. rsc.orgresearchgate.net |
| Activation/Coupling Strategy | Pre-activation of amino acid before adding to resin | In situ activation with staged addition of coupling reagent (DIC) | Minimizes the time the activated arginine is in solution, thereby reducing the opportunity for intramolecular cyclization to form the inactive δ-lactam. rsc.orgresearchgate.net |
A major challenge during the incorporation of Fmoc-Arg(Pbf)-OH into a peptide chain is the formation of an inactive δ-lactam. This occurs when the activated carboxyl group intramolecularly attacks the side-chain guanidine moiety, consuming the expensive amino acid derivative and leading to deletion sequences in the final peptide. nih.govrsc.orgrsc.org This side reaction is particularly problematic in solvents like N,N-dimethylformamide (DMF) and can be exacerbated in greener alternatives like N-butylpyrrolidinone (NBP) due to its higher viscosity. rsc.orgresearchgate.net
To mitigate this, optimized protocols have been developed. One successful strategy involves performing the coupling at an elevated temperature (45°C) to reduce solvent viscosity and speed up the desired intermolecular coupling. rsc.orgresearchgate.net Furthermore, instead of pre-activating the Fmoc-Arg(Pbf)-OH, an in situ activation approach is used. Here, the protected amino acid and an activating agent (e.g., OxymaPure) are added to the resin first, and the coupling reagent (e.g., DIC) is added in portions. This minimizes the concentration of the highly reactive activated ester in solution at any given time, thereby suppressing the rate of the competing lactamization side reaction. rsc.orgresearchgate.net
In the synthesis of the compound itself, a significant cost-saving optimization involves reducing the amount of Pbf-Cl used. Patented methods have shown that by carefully controlling reaction conditions, the molar ratio of Pbf-Cl to the arginine intermediate can be reduced to as low as 1.1:1, a substantial improvement over older methods that required a twofold excess, thus lowering costs and simplifying purification. google.com
Solvent System Optimization (e.g., N-butylpyrrolidinone (NBP) vs. DMF)
The choice of solvent is paramount in SPPS, influencing resin swelling, reagent solubility, and reaction kinetics. For decades, N,N-dimethylformamide (DMF) has been the solvent of choice. nih.gov However, due to its classification as a reprotoxic substance, there is a significant drive to replace it with safer, greener alternatives. nih.gov One of the most promising replacements is N-butylpyrrolidinone (NBP). nih.govacs.org
While NBP has proven to be an excellent alternative to DMF for general SPPS, its use with Fmoc-Arg(Pbf)-OH exacerbates the issue of δ-lactam formation. rsc.org This problem is thought to be compounded by NBP's higher viscosity compared to DMF, which may impair the diffusion and penetration of the coupling reagents into the resin matrix. rsc.orgresearchgate.net
To mitigate these challenges when using NBP, a key strategy involves elevating the reaction temperature. Performing the coupling at 45°C has been shown to be effective. cedia.edu.ecresearchgate.net The increased temperature serves a dual purpose: it reduces the viscosity of NBP, thereby improving reagent diffusion, and it accelerates the rate of the desired coupling reaction, allowing it to outcompete the intramolecular lactamization side reaction. cedia.edu.ecresearchgate.net
| Solvent | Key Advantages | Challenges with Fmoc-Arg(Pbf)-OH | Mitigation Strategy |
|---|---|---|---|
| DMF (N,N-dimethylformamide) | - Well-established performance
| - Reprotoxic health hazards
| - Optimization of coupling agents |
| NBP (N-butylpyrrolidinone) | - Greener alternative to DMF
| - Higher viscosity
| - Increase reaction temperature (e.g., 45°C) to decrease viscosity and accelerate coupling |
Molar Ratio of Reactants and Reaction Time
Optimizing the stoichiometry of the reactants is crucial for achieving high coupling efficiency while minimizing side reactions and the cost associated with expensive reagents. For the challenging incorporation of Fmoc-Arg(Pbf)-OH, particularly in NBP, a carefully controlled excess of reagents is necessary.
Research has identified a successful strategy that keeps the excess of the protected amino acid to a minimum. rsc.orgcedia.edu.ec An effective protocol utilizes 1.75 equivalents of Fmoc-Arg(Pbf)-OH, 1.8 equivalents of the coupling agent DIC, and 1.5 equivalents of the additive OxymaPure. rsc.orgcedia.edu.ec This slight excess ensures a sufficient driving force for the reaction to proceed to completion.
The reaction time is also a critical parameter. A strategy involving a staged addition of the carbodiimide (B86325) coupling agent has been developed. researchgate.net After the initial mixture of Fmoc-Arg(Pbf)-OH and OxymaPure is added to the resin and brought to temperature (45°C), half of the DIC is added. The reaction is allowed to proceed for 30 minutes, after which the remaining half of the DIC is introduced, sometimes with a small additional amount of Fmoc-Arg(Pbf)-OH, to push the reaction to completion. researchgate.net
| Reactant / Condition | Optimized Value / Method | Rationale |
|---|---|---|
| Fmoc-Arg(Pbf)-OH | 1.75 equivalents | Minimizes use of expensive reagent while ensuring sufficient concentration for coupling. rsc.orgcedia.edu.ec |
| DIC (N,N'-diisopropylcarbodiimide) | 1.8 equivalents | Slight excess to ensure complete activation of the carboxylic acid. rsc.orgcedia.edu.ec |
| OxymaPure | 1.5 equivalents | Acts as a racemization suppressant and enhances coupling efficiency. rsc.orgcedia.edu.ec |
| Reaction Time / Strategy | Staged addition of DIC over >30 minutes | Maintains a controlled activation state, favoring intermolecular coupling over intramolecular lactamization. researchgate.net |
Reaction Strategy and Coupling Agents (e.g., DIC/HOBt/DMAP, DIC/OxymaPure)
The choice of coupling agent and additive is critical for activating the carboxylic acid of Fmoc-Arg(Pbf)-OH and facilitating amide bond formation while suppressing side reactions. The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive is standard practice.
The DIC/OxymaPure system has emerged as a highly effective strategy for the incorporation of Fmoc-Arg(Pbf)-OH. rsc.orgoxymapure.com OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a benzotriazole-free additive that acts as a potent acylation agent and racemization suppressant. oxymapure.com The cornerstone of its successful use with Fmoc-Arg(Pbf)-OH, especially in viscous solvents like NBP, is an in situ activation strategy. researchgate.net In this approach, Fmoc-Arg(Pbf)-OH and OxymaPure are dissolved in the solvent and added to the peptidyl-resin first. The activator, DIC, is added subsequently. researchgate.net This method ensures that the activated amino acid is generated in the immediate vicinity of the free N-terminal amine of the peptide chain, promoting the desired coupling over the δ-lactam side reaction.
Alternative strategies have also been investigated. One such method involves the use of DIC with 1-hydroxybenzotriazole (B26582) (HOBt) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). chemicalbook.com While effective, the use of HOBt has come under scrutiny due to its potential explosive properties, leading to a preference for safer alternatives like OxymaPure in many applications. oxymapure.com
| Coupling System | Components | Key Features & Performance |
|---|---|---|
| DIC/OxymaPure | - DIC (N,N'-diisopropylcarbodiimide)
| - High efficiency; potent racemization suppression. rsc.orgoxymapure.com |
| DIC/HOBt/DMAP | - DIC
| - An effective and historically significant coupling strategy. chemicalbook.com |
Industrial-Scale Synthesis Considerations and Cost-Effectiveness
On an industrial scale, the synthesis of peptides requires a focus on process efficiency, safety, and cost-effectiveness. Fmoc-Arg(Pbf)-OH is reportedly the most expensive of all the common protected proteinogenic amino acids, making its efficient use a primary concern for large-scale manufacturing. chemicalbook.com
The high cost of the building block itself necessitates the optimization strategies discussed previously—such as using greener, more sustainable solvents like NBP and minimizing the molar excess of the amino acid during coupling—to be not just synthetically beneficial but also economically crucial. nih.govresearchgate.net The development of robust coupling protocols that ensure near-quantitative incorporation of each residue is vital to avoid costly re-coupling steps or complex purification of deletion-sequence impurities.
Protecting Group Chemistry in Fmoc Arg Pbf Oh
Structural Basis of Fmoc and Pbf Protecting Group Functionality
The efficacy of Fmoc-Arg(Pbf)-OH in peptide synthesis is rooted in the distinct molecular structures and resulting chemical reactivities of the 9-fluorenylmethyloxycarbonyl (Fmoc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) moieties. Each group serves a specific purpose: the Fmoc group temporarily protects the α-amino group of the arginine backbone, while the Pbf group provides semi-permanent protection for the reactive guanidine (B92328) group on the amino acid's side chain. chempep.com
Fmoc Group: Alpha-Amino Protection and Base Lability
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a urethane-type protecting group responsible for shielding the α-amino nitrogen of the amino acid. nih.gov Its key feature is its stability under acidic conditions and its pronounced lability under mild basic conditions. altabioscience.comcreative-peptides.com This base lability is a direct consequence of the fluorenyl ring system's structure. peptide.com
The hydrogen atom on the C9 carbon of the fluorene (B118485) moiety is significantly acidic. peptide.com When exposed to a base, typically a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), this proton is readily abstracted. altabioscience.comluxembourg-bio.com This deprotonation initiates a β-elimination reaction, leading to the collapse of the carbamate (B1207046) linkage and the release of the free α-amino group. luxembourg-bio.com The byproducts of this reaction are carbon dioxide and dibenzofulvene (DBF). altabioscience.com The liberated DBF is a reactive electrophile that can undergo undesirable side reactions with the newly deprotected amine; however, the excess piperidine used for deprotection also acts as a scavenger, forming a stable adduct with DBF that is easily washed away. altabioscience.compeptide.com
Table 1: Characteristics of the Fmoc Protecting Group
| Feature | Description |
|---|---|
| Protected Group | α-Amino group (Nα) |
| Chemical Nature | Urethane-type |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) |
| Lability Mechanism | β-elimination following deprotonation of the acidic C9-proton on the fluorene ring. |
| Byproducts | Dibenzofulvene (DBF) and Carbon Dioxide (CO2) |
| Stability | Stable under acidic conditions used for side-chain deprotection. altabioscience.com |
Pbf Group: Guanidine Side-Chain Protection and Acid Lability
The guanidine group in the side chain of arginine is highly basic and nucleophilic, necessitating robust protection to prevent unwanted side reactions during peptide synthesis. nih.gov The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a sulfonyl-based protecting group specifically designed for this purpose. chempep.com It is characterized by its stability under the basic conditions used for Fmoc group removal and its lability in the presence of strong acids. chempep.comcsic.es
The Pbf group's acid sensitivity stems from the electron-rich nature of its pentamethyldihydrobenzofuran ring system. This aromatic system stabilizes the carbocation intermediate formed during acid-mediated cleavage. The Pbf group is cleaved during the final deprotection step, which typically involves treatment with a strong acid cocktail, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to prevent reattachment of cleaved protecting groups to sensitive residues like tryptophan. csic.espeptide.com The Pbf group is considered more acid-labile than its predecessor, Pmc, allowing for faster and more efficient deprotection under milder acidic conditions or in shorter timeframes. peptide.comresearchgate.net
Table 2: Characteristics of the Pbf Protecting Group
| Feature | Description |
|---|---|
| Protected Group | Guanidine group of the Arginine side chain. |
| Chemical Nature | Sulfonamide-type |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic acid - TFA). chempep.com |
| Lability Mechanism | Acid-catalyzed cleavage, stabilized by the electron-rich aromatic system. |
| Stability | Stable under the basic conditions used for Fmoc removal. chempep.com |
Orthogonality of Fmoc and Pbf Protection Schemes in SPPS
The concept of "orthogonality" in protecting group strategy is crucial for efficient peptide synthesis. It means that two or more distinct classes of protecting groups can be removed selectively under completely different reaction conditions, without affecting the other groups. peptide.com The combination of the base-labile Fmoc group for Nα-protection and acid-labile groups like Pbf for side-chain protection is the hallmark of the Fmoc/tBu SPPS strategy. altabioscience.comcsic.es
This orthogonality allows for a clean, stepwise elongation of the peptide chain. peptide.com In each cycle of SPPS, only the temporary Nα-Fmoc group is removed by treatment with a mild base (e.g., piperidine). lifetein.com The Pbf group, along with other acid-labile side-chain protecting groups (like Boc or tBu), remains completely intact. altabioscience.com After the Fmoc group is removed, the next Fmoc-protected amino acid is coupled to the newly freed amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Only at the very end of the synthesis are the "permanent" side-chain protecting groups, including Pbf, and the linkage to the solid support cleaved simultaneously using a strong acid cocktail, typically TFA-based. luxembourg-bio.comcsic.es This orthogonal scheme prevents premature deprotection of side chains during the iterative synthesis cycles, thereby minimizing side reactions and enhancing the purity and yield of the final peptide. altabioscience.compeptide.com
Comparative Analysis of Arginine Side-Chain Protecting Groups
The selection of an appropriate protecting group for the arginine side chain is critical, as incomplete removal or side reactions during cleavage can significantly impact the final peptide's purity and yield. Pbf is one of several sulfonyl-based groups developed for this purpose, and its advantages are best understood by comparison with other common protecting groups.
Pbf vs. Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)
The Pmc group was a significant improvement over earlier arginine protecting groups, offering cleavage under moderate TFA concentrations. peptide.com However, the Pbf group was developed as a further refinement and is generally preferred. peptide.com
The primary advantage of Pbf over Pmc is its increased acid lability. ub.edu The five-membered dihydrofuran ring in Pbf makes it more susceptible to acid-catalyzed cleavage than the six-membered chroman ring of Pmc. nih.gov This allows for faster deprotection, which is particularly beneficial for synthesizing peptides with multiple arginine residues, where complete removal of all protecting groups can be challenging. nih.govpeptide.com
Furthermore, Pbf has been shown to reduce a significant side reaction associated with Pmc: the alkylation of tryptophan residues during final cleavage. peptide.com The carbocation species generated from Pmc during acidolysis can react with the electron-rich indole (B1671886) ring of tryptophan. While this can still occur with Pbf, the incidence is significantly lower. One study demonstrated that after a three-hour cleavage with TFA, the use of Arg(Pbf) resulted in a 69% yield of the desired peptide, compared to only 46% when Arg(Pmc) was used, due to reduced tryptophan alkylation. peptide.compeptide.com
Table 3: Comparison of Pbf and Pmc Protecting Groups
| Feature | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) |
|---|---|---|
| Acid Lability | More labile; faster cleavage. peptide.comub.edu | Less labile; requires longer cleavage times or stronger acid. peptide.com |
| Tryptophan Alkylation | Significantly reduced risk of this side reaction. peptide.com | Higher propensity to cause alkylation of Trp residues. peptide.com |
| Application | Preferred for peptides containing Trp and multiple Arg residues. peptide.compeptide.com | Largely superseded by Pbf, especially in complex syntheses. |
| Cleavage Efficiency | Generally higher, leading to better peptide yields. peptide.com | Lower yields possible due to incomplete deprotection and side reactions. peptide.com |
Pbf vs. Boc (tert-butoxycarbonyl)
The tert-butoxycarbonyl (Boc) group can also be used to protect the arginine side chain, typically as a bis-Boc derivative (Fmoc-Arg(Boc)2-OH). Unlike the sulfonyl-based Pbf and Pmc groups, Boc is a carbamate-type protecting group.
A key difference lies in the conditions required for their removal. While both Pbf and Boc are acid-labile, the bis-Boc protection on arginine is generally considered to require harsher deprotection conditions than Pbf. chempep.com However, a significant drawback of the bis-Boc protection is its high propensity to promote δ-lactam formation, a major side reaction during the coupling step of arginine. nih.gov The electron-withdrawing nature of the Pbf sulfonyl group minimizes the nucleophilicity of the guanidine nitrogen, thereby reducing the rate of this intramolecular cyclization. nih.gov In contrast, bis-Boc protection is highly prone to this side reaction. nih.gov
Additionally, studies have shown that Fmoc-Arg(Boc)2-OH has limited stability in common SPPS solvents like DMF, whereas Fmoc-Arg(Pbf)-OH demonstrates excellent stability under the same conditions. nih.gov Due to its superior performance in preventing side reactions and its balance of stability and acid lability, Pbf is the most widely used protecting group for the arginine side chain in Fmoc-based SPPS. chempep.comnih.gov
Table 4: Comparison of Pbf and Boc Protecting Groups for Arginine Side Chain
| Feature | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Boc (tert-butoxycarbonyl) |
|---|---|---|
| Chemical Type | Sulfonamide | Carbamate |
| δ-Lactam Formation | Low propensity due to electron-withdrawing effect. nih.gov | High propensity for this side reaction. nih.gov |
| Stability in Solution | Stable in DMF and coupling reagents. nih.gov | Limited stability in DMF. nih.gov |
| Deprotection | Cleaved with strong acid (TFA). chempep.com | Cleaved with strong acid (TFA), can require harsher conditions. chempep.com |
| Common Usage | Most widely used protecting group for Arg in Fmoc SPPS. nih.gov | Less common due to stability and side reaction issues. chempep.comnih.gov |
Pbf vs. Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl)
The 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group was an earlier development for arginine side chain protection in Fmoc synthesis. nih.gov However, the Pbf group offers significant advantages in terms of acid lability and reduction of side reactions, making it the preferred choice in most applications. thermofisher.com
The primary distinction lies in the kinetics of their removal during the final trifluoroacetic acid (TFA) cleavage step. The Mtr group is considerably more stable and requires harsh, prolonged acid treatment for complete removal. thermofisher.compeptide.com Deprotection of a single Mtr group can take several hours, and in peptides containing multiple Arg(Mtr) residues, cleavage times of up to 12 or even 24 hours may be necessary. thermofisher.commerckmillipore.com Such extended exposure to strong acid can lead to undesired side reactions and degradation of the target peptide, particularly if sensitive residues like tryptophan are present. peptide.comsigmaaldrich.com
In contrast, the Pbf group is designed for greater acid lability. thermofisher.com Its removal is much more rapid, typically completed within two to four hours using standard TFA cleavage cocktails. thermofisher.com This faster deprotection minimizes the risk of acid-mediated side reactions. For instance, sulfonation of tryptophan residues by released sulfonyl moieties is a known side reaction, and the shorter cleavage times required for Pbf significantly mitigate this issue compared to Mtr. sigmaaldrich.com Consequently, Fmoc-Arg(Pbf)-OH is strongly recommended for the synthesis of peptides containing multiple arginine residues or those that also include tryptophan. thermofisher.com
| Feature | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) |
|---|---|---|
| Acid Lability | High | Low to Moderate |
| Typical Cleavage Time | < 4 hours (typically 2 hours) thermofisher.com | 3-6 hours, up to 24 hours for multiple Arg residues merckmillipore.com |
| Cleavage Conditions | Standard TFA cocktails (e.g., TFA/TIS/H₂O) | Stronger acid cocktails or prolonged treatment with TFA/scavengers (e.g., phenol) peptide.com |
| Key Advantages | Rapid removal, reduced side reactions, suitable for Arg-rich and Trp-containing peptides thermofisher.com | Established group, used in both Boc and Fmoc chemistry peptide.com |
| Key Disadvantages | Can cause δ-lactam formation during coupling nih.govresearchgate.net | Very slow removal, increased risk of side reactions (e.g., Trp modification) peptide.comsigmaaldrich.com |
Pbf vs. NO₂
The nitro (NO₂) group is one of the earliest protecting groups used for arginine, primarily within the Boc (tert-butoxycarbonyl) synthesis strategy. peptide.com Its removal typically requires harsh conditions like hydrofluoric acid (HF), which can induce a side reaction converting arginine into ornithine. peptide.com
While Pbf is the standard in Fmoc chemistry due to its TFA lability, recent research has revisited the utility of the NO₂ group for Fmoc-SPPS, highlighting a key advantage over Pbf. nih.govresearchgate.net A significant drawback of Pbf is its propensity to promote δ-lactam formation during the activation/coupling step of Fmoc-Arg(Pbf)-OH. This intramolecular cyclization is a major side reaction that consumes the activated amino acid and reduces coupling efficiency. nih.gov
Studies have demonstrated that the strong electron-withdrawing nature of the NO₂ group on the guanidino function significantly minimizes its nucleophilicity. nih.gov This electronic effect drastically reduces the tendency for δ-lactam formation compared to the Pbf-protected counterpart. nih.govresearchgate.net Furthermore, a novel and straightforward on-resin method for removing the NO₂ group has been developed using stannous chloride (SnCl₂) in mild acidic conditions, avoiding the need for HF or catalytic hydrogenation. nih.govpeptide.com This makes the NO₂ group a viable option for sequences particularly prone to lactam formation, where Pbf might yield poor results. semanticscholar.org
| Feature | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | NO₂ (Nitro) |
|---|---|---|
| Primary Chemistry | Fmoc/tBu | Traditionally Boc/Bzl; revisited for Fmoc/tBu nih.govpeptide.com |
| Cleavage Conditions | TFA-based cocktails thermofisher.com | HF (traditional); SnCl₂/mild acid (modern on-resin method) nih.govpeptide.com |
| Major Side Reaction (Coupling) | δ-lactam formation nih.gov | Significantly reduced δ-lactam formation nih.govresearchgate.net |
| Major Side Reaction (Cleavage) | Potential for Trp sulfonation (mitigated by short cleavage time) sigmaaldrich.com | Ornithine formation (with HF cleavage) peptide.com |
| Key Advantage | High TFA lability, compatible with standard Fmoc protocols | Prevents δ-lactam formation, stable in solution nih.govresearchgate.net |
Emerging Protecting Groups (e.g., MIS) and their Efficacy
Despite the widespread success of Pbf, its acid stability can still be problematic for the synthesis of particularly acid-sensitive peptides or long, arginine-rich sequences that require repeated exposure to deprotection reagents. ub.eduresearchgate.net This has driven the development of even more acid-labile protecting groups.
A notable emerging group is the 1,2-dimethylindole-3-sulfonyl (MIS) group. ub.edursc.org Research has shown that the MIS group is considerably more acid-labile than Pbf. nih.govub.edu This heightened lability allows for its removal under milder TFA conditions or with significantly shorter treatment times. This feature is highly advantageous for synthesizing peptides with moieties that are sensitive to prolonged acidolysis or for improving the efficiency of synthesizing peptides with a high density of arginine residues. researchgate.net
Furthermore, studies comparing the synthesis of Trp-containing peptides using Arg(MIS) and Arg(Pbf) have shown that the MIS group is fully compatible. ub.edu In a comparative synthesis, the crude product purity was greater for the MIS-protected peptide, and unlike the Pbf experiment, no residual protected peptide was detected after cleavage. ub.eduresearchgate.net This indicates a more efficient and cleaner deprotection. The high acid lability of the MIS group positions it as a superior alternative to Pbf for challenging syntheses. ub.edursc.org No information could be found for a protecting group named "MIS(pyrrodine)" in the reviewed literature.
| Feature | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | MIS (1,2-dimethylindole-3-sulfonyl) |
|---|---|---|
| Acid Lability | High | Very High (more labile than Pbf) nih.govub.edu |
| Cleavage Conditions | Standard TFA cocktails | Milder TFA conditions or shorter reaction times ub.edu |
| Recommended Use | General purpose Fmoc-SPPS | Acid-sensitive peptides, Arg-rich sequences, large-scale synthesis ub.eduresearchgate.net |
| Efficacy | Industry standard, but can be too stable for some applications and prone to side reactions nih.gov | Demonstrated higher crude purity and more complete deprotection in comparative studies ub.eduresearchgate.net |
Integration and Performance of Fmoc Arg Pbf Oh in Solid Phase Peptide Synthesis Spps
Standard Protocols for Fmoc-Arg(Pbf)-OH Coupling in SPPS
The successful incorporation of Fmoc-Arg(Pbf)-OH relies on optimized coupling methodologies that ensure efficient amide bond formation between the activated amino acid and the N-terminal amine of the growing peptide chain attached to the solid support.
The choice of coupling reagents and additives is critical for activating the carboxylic acid of Fmoc-Arg(Pbf)-OH and facilitating its reaction with the resin-bound peptide. Carbodiimides, particularly diisopropylcarbodiimide (DIC), are frequently employed as activators. rsc.orgresearchgate.net These are almost always used in combination with additives that form active esters, suppress side reactions, and minimize racemization.
Commonly used combinations include:
DIC/OxymaPure: This combination is widely used for the in situ activation of Fmoc-Arg(Pbf)-OH. rsc.orgresearchgate.net OxymaPure (Ethyl cyanohydroxyiminoacetate) serves as a potent additive that enhances coupling efficiency and reduces side reactions. rsc.orgresearchgate.net
DIC/HOBt/DMAP: In some studies, the combination of Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt), and 4-Dimethylaminopyridine (DMAP) has been identified as an effective strategy for coupling Fmoc-Arg(Pbf)-OH, particularly when attaching the first amino acid to a resin like Rink Amide-AM. chemicalbook.com
The selection of the coupling cocktail can be tailored based on the specific peptide sequence and the solvent system being used. For instance, in more viscous "green" solvents like N-butylpyrrolidinone (NBP), a strategy of in situ activation at an elevated temperature (e.g., 45°C) has been developed to ensure efficient coupling. rsc.orgresearchgate.net
| Coupling System | Components | Key Features |
| Carbodiimide (B86325)/Oxyma | DIC + OxymaPure | Widely used for in situ activation; effective at minimizing side reactions. rsc.orgresearchgate.net |
| Carbodiimide/HOBt | DIC + HOBt (+DMAP) | A robust and effective strategy, particularly for resin loading. chemicalbook.com |
This table provides an interactive overview of common coupling reagents used with Fmoc-Arg(Pbf)-OH.
Fmoc-Arg(Pbf)-OH is compatible with a wide range of resins commonly used in Fmoc-SPPS. The choice of resin depends on the desired C-terminal functionality of the final peptide (e.g., acid or amide).
Polystyrene-based Resins: Standard polystyrene (PS) resins, such as Wang resin (for C-terminal acids) and Rink Amide resin (for C-terminal amides), are frequently used. chemicalbook.com The performance of these resins is highly dependent on their ability to swell in the synthesis solvent.
Solvent Considerations: Adequate swelling of the resin is crucial for ensuring that reagents can freely diffuse and access the reactive sites within the polymer matrix. rsc.orgresearchgate.net Solvents like Dimethylformamide (DMF) are excellent swelling agents for polystyrene. chempep.com However, when using alternative, more viscous solvents like NBP, poor penetration of the coupling cocktail into the resin can become a significant issue, potentially leading to incomplete reactions. rsc.orgresearchgate.net Strategies to overcome this include elevating the temperature, which reduces solvent viscosity and speeds up the coupling reaction. rsc.orgresearchgate.net
Challenges in Fmoc-Arg(Pbf)-OH Incorporation
Despite its widespread use, the incorporation of Fmoc-Arg(Pbf)-OH presents several well-documented challenges that can compromise the yield and purity of the final peptide.
One of the most significant side reactions during the coupling of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization of the activated amino acid to form a δ-lactam. nih.govrsc.orgrsc.org This reaction occurs when the activated carboxylic acid reacts with the Nδ of the guanidino side chain. rsc.org
Mechanism and Impact: The formation of this fully inactive δ-lactam consumes the activated Fmoc-Arg(Pbf)-OH, effectively reducing its concentration in the reaction vessel. nih.govrsc.orgrsc.org This depletion of the active amino acid is a primary cause of incomplete coupling, leading directly to the formation of deletion peptides (specifically, des-Arg sequences). nih.govrsc.org
Influencing Factors: The rate of δ-lactam formation is influenced by several factors, including the solvent and the specific protecting group. Studies have shown that the Pbf group is more prone to this side reaction compared to other protecting groups like NO2. nih.gov For example, in one study, after 30 minutes of activation, Fmoc-Arg(Pbf)-OH generated four times more δ-lactam than its NO2-protected counterpart (12% vs. 3%). nih.gov This side reaction can be particularly problematic in certain green solvents like NBP. rsc.org While it is considered an almost inevitable side reaction, its minimization is crucial for successful synthesis. nih.gov
| Challenge | Description | Consequence | Mitigation Strategies |
| δ-Lactam Formation | Intramolecular cyclization of activated Fmoc-Arg(Pbf)-OH. nih.govrsc.org | Consumption of the active amino acid, leading to reduced coupling efficiency. nih.govrsc.org | Use of optimized coupling reagents, careful control of reaction time, performing double couplings. rsc.org |
| Deletion Peptides | Formation of peptide sequences missing an arginine residue. rsc.orgrsc.org | Decreased yield of the target peptide and purification challenges. nih.gov | Ensuring complete coupling by using an excess of amino acid or performing iterative couplings. rsc.org |
This interactive table details the impact of δ-lactam formation on peptide synthesis.
The Pbf protecting group is notably bulky. chempep.com This steric hindrance can impede the coupling reaction, especially when incorporating multiple arginine residues consecutively or when coupling arginine to a sterically hindered N-terminus. chempep.commdpi.com This challenge is exacerbated in arginine-rich sequences, which are common in cell-penetrating peptides (CPPs). chempep.com The cumulative steric bulk can lead to slower reaction kinetics and incomplete coupling. To overcome these steric challenges, advanced synthesis techniques such as microwave-assisted SPPS can be employed to enhance coupling efficiency and reduce reaction times. chempep.com
Incomplete coupling is a major cause of impurity in SPPS and directly leads to the generation of deletion peptides—sequences that are missing one or more amino acids. rsc.org For Fmoc-Arg(Pbf)-OH, incomplete coupling is primarily a consequence of two factors:
δ-Lactam Formation: As discussed, the depletion of the active amino acid via lactamization is a major contributor to failed couplings. nih.govrsc.orgrsc.org
Steric Hindrance: The bulkiness of the Pbf group can physically prevent the activated amino acid from reaching the N-terminal amine of the growing peptide chain. chempep.com
Strategies for Enhancing Coupling Efficiency
In Situ Activation Methods
In situ activation is a crucial strategy for improving the incorporation of Fmoc-Arg(Pbf)-OH, particularly when dealing with solvents that may exacerbate side reactions. researchgate.netchemicalbook.com This method involves the activation of the amino acid's carboxyl group directly in the reaction vessel in the presence of the resin-bound free amine. This approach minimizes the pre-activation time, thereby reducing the opportunity for the activated amino acid to undergo undesirable side reactions, most notably the formation of the inactive δ-lactam. rsc.orguew.edu.gh
A common in situ activation protocol involves dissolving Fmoc-Arg(Pbf)-OH and an additive like OxymaPure in the synthesis solvent, adding this mixture to the peptidyl-resin, and then introducing the coupling agent, such as N,N'-Diisopropylcarbodiimide (DIC). researchgate.netchemicalbook.com In some optimized methods, the coupling agent is added in portions. For instance, half of the DIC can be added and allowed to react for a period (e.g., 30 minutes), followed by the addition of the remaining DIC, sometimes with a small amount of extra Fmoc-Arg(Pbf)-OH to drive the reaction to completion. rsc.orgresearchgate.net This controlled, stepwise addition of the activator is considered a cornerstone of strategies designed for the successful incorporation of this sterically hindered amino acid. researchgate.netchemicalbook.com
Elevated Temperature Conditions (e.g., 45°C, 90°C)
Performing coupling reactions at elevated temperatures has been shown to significantly enhance the efficiency of Fmoc-Arg(Pbf)-OH incorporation. rsc.org While standard SPPS is often conducted at room temperature, increasing the temperature to 45°C or 60°C serves a dual purpose. researchgate.netrsc.org Firstly, it increases the kinetic energy of the reacting molecules, accelerating the rate of the desired amide bond formation. Secondly, it can decrease the viscosity of the solvent, particularly greener alternatives to Dimethylformamide (DMF) like N-butylpyrrolidinone (NBP), which improves the diffusion of reagents and facilitates better penetration of the coupling cocktail into the solid-support matrix. rsc.orgresearchgate.netchemicalbook.com
The combination of in situ activation with elevated temperatures (e.g., 45°C) has been reported as a particularly effective method for incorporating Fmoc-Arg(Pbf)-OH, especially when using high-viscosity solvents. rsc.orguew.edu.gh This synergy ensures that the activation is rapid and that the activated species can efficiently access the reactive sites on the resin before degradation can occur.
| Parameter | Condition | Rationale | Source |
| Temperature | 45°C | Speeds up coupling reaction; Reduces solvent viscosity | rsc.org, researchgate.net, chemicalbook.com |
| Temperature | 60°C | Further accelerates reaction kinetics | rsc.org |
Double Coupling and Optimized Equivalents of Reagents
For particularly difficult coupling steps involving Fmoc-Arg(Pbf)-OH, a "double coupling" strategy is frequently employed. researchgate.netrsc.org This involves repeating the coupling step with a fresh portion of activated amino acid and reagents to ensure the reaction proceeds to completion. While effective, performing iterative couplings is not always a cost-efficient approach, especially for large-scale synthesis, as it doubles the consumption of expensive reagents. rsc.org
To address this, significant research has focused on optimizing the equivalents of reagents to maximize efficiency while minimizing excess and cost. An effective strategy has been proposed that avoids large excesses of reagents. This protocol uses carefully controlled stoichiometry, for example, 1.75 equivalents of Fmoc-Arg(Pbf)-OH, 1.5 equivalents of the additive OxymaPure, and 1.8 equivalents of the activator DIC relative to the resin loading. rsc.orgresearchgate.netchemicalbook.com This approach, when combined with in situ activation and elevated temperatures, provides a robust method for achieving high coupling efficiency without resorting to double coupling or wasteful excesses of reagents. rsc.org
| Reagent | Optimized Equivalents | Role | Source |
| Fmoc-Arg(Pbf)-OH | 1.75 | Amino acid building block | rsc.org, researchgate.net, chemicalbook.com |
| OxymaPure | 1.5 | Coupling additive (suppresses side reactions) | rsc.org, researchgate.net, chemicalbook.com |
| DIC | 1.8 | Coupling activator | rsc.org, researchgate.net, chemicalbook.com |
Solvent Polarity and Viscosity Effects on Coupling
The choice of solvent is a critical parameter in SPPS, with its physicochemical properties directly impacting reaction outcomes. rsc.org Solvent polarity and viscosity are recognized as key factors that govern different aspects of the synthesis. rsc.orgrsc.org Polarity influences the dissolution of the amino acid derivatives and coupling reagents, while both polarity and viscosity affect the degree of resin swelling, which is essential for reagent accessibility. rsc.org
The use of solvents with high viscosity, such as NBP, can present a challenge for the incorporation of bulky residues like Fmoc-Arg(Pbf)-OH by impeding the penetration of the coupling cocktail into the resin beads. rsc.orguew.edu.gh This physical barrier can slow down the reaction rate and lead to incomplete couplings. However, as noted previously, this effect can be mitigated by increasing the reaction temperature, which lowers the solvent's viscosity. researchgate.net
Studies have shown that coupling reactions mediated by DIC/OxymaPure are often favored in less polar solvents, whereas the Fmoc-deprotection step is more efficient in highly polar solvents. rsc.org This highlights the complex interplay of solvent properties and the need to select or tailor solvent systems, such as binary mixtures, to strike a balance that accommodates the requirements of all steps in the SPPS cycle. rsc.orgrsc.org The solvent can also directly influence the prevalence of side reactions like δ-lactam formation. rsc.org
Automated SPPS and Fmoc-Arg(Pbf)-OH Integration
Fmoc-Arg(Pbf)-OH is fully compatible with standard automated SPPS protocols and is widely used in automated peptide synthesizers. medchemexpress.comchempep.com The integration of this derivative into automated workflows allows for the efficient and reproducible synthesis of arginine-containing peptides. Automated systems can precisely manage the delivery of reagents and solvents, control reaction times, and maintain specific temperatures, which is particularly advantageous for handling difficult couplings. chempep.com
Modern automated synthesizers can be programmed to incorporate the specialized strategies required for Fmoc-Arg(Pbf)-OH. chempep.com This includes implementing protocols for in situ activation, performing couplings at elevated temperatures, and executing double coupling cycles when necessary. researchgate.netchempep.com By optimizing the handling of Fmoc-Arg(Pbf)-OH, these automated platforms help to minimize manual errors, improve reaction yields, and enhance the purity of the final peptide product. chempep.com
Deprotection Strategies for Fmoc Arg Pbf Oh in Spps
Mechanism of Fmoc Group Removal (Base-Labile)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids. fiveable.mewpmucdn.com Its removal is a critical step that is repeated at the beginning of each coupling cycle in SPPS. wpmucdn.com The mechanism proceeds via a β-elimination pathway. The process is initiated by a base, which abstracts the acidic proton on the β-carbon (C9) of the fluorene (B118485) ring system. wpmucdn.comspringernature.com This deprotonation leads to the formation of a stabilized fluorenyl anion intermediate. total-synthesis.com Subsequently, a β-elimination reaction occurs, releasing the free amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). altabioscience.comwpmucdn.compeptide.com
To prevent the reactive DBF from irreversibly binding to the newly deprotected amine and terminating the peptide chain elongation, the base used for deprotection also acts as a scavenger. peptide.comacs.org It traps the DBF to form a stable adduct, which is then washed away. altabioscience.comspringernature.com
Use of Piperidine (B6355638) and its Alternatives (e.g., 4-Methylpiperidine, Pyrrolidine, Piperazine)
Piperidine is the most common secondary amine base used for Fmoc deprotection, typically in a 20% solution with N,N-dimethylformamide (DMF). wpmucdn.comiris-biotech.de It is highly effective at both initiating the deprotection and scavenging the resulting dibenzofulvene. peptide.comscielo.org.mx However, due to regulatory controls and potential side reactions like aspartimide formation, several alternatives have been investigated. nih.govresearchgate.net
Key alternatives include 4-methylpiperidine, pyrrolidine, and piperazine (B1678402). nih.govresearchgate.net 4-Methylpiperidine has demonstrated efficiency comparable to piperidine for Fmoc removal. iris-biotech.deresearchgate.net Pyrrolidine has also been identified as an efficient base, particularly in less polar solvent systems. acs.org Piperazine is another viable option, though it is sometimes used at lower concentrations due to solubility and may require the addition of ethanol. nih.gov The choice of base can be influenced by factors such as the peptide sequence, hydrophobicity, and the desired solvent system. acs.orgnih.gov
| Deprotection Reagent | Typical Concentration | Key Characteristics | Reference |
|---|---|---|---|
| Piperidine (PP) | 20% in DMF | Most common and effective reagent; acts as both base and scavenger. | wpmucdn.comiris-biotech.de |
| 4-Methylpiperidine (4MP) | 20% in DMF | Shows similar efficiency to piperidine; not a controlled substance. | iris-biotech.denih.govresearchgate.net |
| Pyrrolidine | 20% (v/v) in various solvents | Efficient base, particularly effective in less polar solvent mixtures. | acs.orgresearchgate.net |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol | Effective alternative, though sometimes used at lower concentrations due to solubility. | nih.govresearchgate.net |
Kinetics of Fmoc Deprotection
The rate of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, and the specific amino acid residue. springernature.comnih.gov The reaction is generally rapid with secondary amines like piperidine in polar solvents such as DMF. altabioscience.comspringernature.com Monitoring the formation of the dibenzofulvene-piperidine adduct via UV spectrophotometry is a common method to track the reaction's progress. researchgate.net
Studies have shown that the kinetics can vary depending on the amino acid. For instance, the deprotection of Fmoc-L-Arginine(Pbf)-OH may require a longer time to be efficient compared to other amino acids like leucine. nih.gov A study comparing piperidine, 4-methylpiperidine, and piperazine for the deprotection of Fmoc-L-Arginine(Pbf)-OH found that a minimum of 10 minutes was needed for efficient deprotection with all three reagents, with piperazine being slightly less efficient at shorter time points. nih.gov In contrast, for Fmoc-L-Leucine-OH, deprotection was efficient with all three reagents even at times as short as 3 minutes. nih.gov Slow or incomplete Fmoc removal can be an indication of peptide aggregation on the solid support. luxembourg-bio.com
Mechanism of Pbf Group Removal (Acid-Labile)
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a semi-permanent, acid-labile protecting group for the guanidino function of the arginine side chain. thermofisher.com Its removal is typically performed at the final stage of SPPS, concurrently with the cleavage of the peptide from the resin. wpmucdn.com The mechanism involves acidolysis, where a strong acid protonates the Pbf group, leading to its cleavage from the arginine side chain and the generation of reactive cationic species. nih.gov
Trifluoroacetic Acid (TFA)-Based Cleavage Cocktails
The standard method for removing the Pbf group and cleaving the peptide from the resin involves treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA). thermofisher.com Pure TFA is rarely used; instead, "cleavage cocktails" are employed. These are mixtures of TFA with various scavengers designed to trap the reactive carbocations generated from the cleavage of side-chain protecting groups (like Pbf and tBu) and the resin linker. sigmaaldrich.comwpmucdn.com The composition of the cleavage cocktail is selected based on the specific amino acids present in the peptide sequence. thermofisher.comwpmucdn.com For peptides containing Arg(Pbf) but no other sensitive residues like Trp, Met, or Cys, a common cocktail is TFA/water (95/5). thermofisher.com
| Cleavage Cocktail (Reagent) | Composition (v/v/w) | Primary Use Case | Reference | |
|---|---|---|---|---|
| TFA / H₂O | 95 / 5 | For peptides with Arg(Pbf), but without Trp, Met, or Cys. | thermofisher.com | |
| TFA / TIS / H₂O | 95 / 2.5 / 2.5 | General purpose cocktail for most sequences, especially with Trp(Boc). | sigmaaldrich.com | |
| Reagent K | TFA / Phenol / H₂O / Thioanisole (B89551) / EDT | 82.5 / 5 / 5 / 5 / 2.5 | A "universal" cocktail for complex peptides with multiple sensitive residues. | sigmaaldrich.commerckmillipore.com |
| Reagent B | TFA / Phenol / H₂O / TIS | 88 / 5 / 5 / 2 | Suitable for all peptides, including those with sensitive residues. | wpmucdn.com |
Role of Scavengers in Pbf Deprotection (e.g., Triisopropylsilane, Thioanisole)
Scavengers are crucial components of the cleavage cocktail that prevent side reactions by quenching the reactive cationic species generated during acidolysis. nih.govsigmaaldrich.com The Pbf group, upon cleavage, can lead to the sulfonation of sensitive residues like tryptophan. sigmaaldrich.comsigmaaldrich.com
Triisopropylsilane (TIS): TIS is a highly effective cation scavenger. nih.gov It works by donating a hydride to the carbocations, irreversibly converting them into neutral, stable compounds. nih.gov TIS is particularly effective at preventing the alkylation of tryptophan and assists in the removal of other protecting groups. sigmaaldrich.com However, it has also been shown to act as a reducing agent that can facilitate the removal of certain S-protecting groups from cysteine, which must be considered during cocktail selection. nih.govdntb.gov.ua
Thioanisole: This scavenger is known to accelerate the removal of sulfonyl-based protecting groups like Pbf in TFA. sigmaaldrich.com It is also effective at preventing the reattachment of protecting groups and alkylation of tryptophan. sigmaaldrich.comresearchgate.net However, care must be taken as thioanisole can sometimes cause partial removal of certain cysteine protecting groups. sigmaaldrich.com Other scavengers like water, phenol, and 1,2-ethanedithiol (B43112) (EDT) are also used to trap various reactive species. sigmaaldrich.com
Deprotection Kinetics and Challenges with Multiple Arginine Residues
While the Pbf group is significantly more acid-labile than its predecessors like Pmc and Mtr, challenges can still arise, particularly in peptides containing multiple arginine residues. thermofisher.com The complete removal of Pbf is generally achieved within 1-4 hours for most peptides. thermofisher.comnih.gov However, when multiple Arg(Pbf) residues are present, the deprotection can be slower, sometimes requiring extended cleavage times. thermofisher.comsigmaaldrich.comnih.gov
Incomplete deprotection is a major concern as it leads to heterogeneous final products that are difficult to purify. researchgate.net The main challenges associated with multiple arginine residues are the increased concentration of Pbf-derived cations that need to be scavenged and the potential for incomplete cleavage due to steric hindrance or aggregation of the peptide on the resin. sigmaaldrich.comresearchgate.net Therefore, monitoring the deprotection kinetics by HPLC is often recommended to optimize the cleavage conditions for sequences rich in arginine. sigmaaldrich.com
Selective Deprotection Considerations
In Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-Arg(Pbf)-OH, the concept of selective deprotection is fundamental to the successful assembly of the desired peptide sequence. This strategy relies on the use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. nih.govbiosynth.com For Fmoc-Arg(Pbf)-OH, the two key protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. chempep.com
The orthogonality of the Fmoc and Pbf groups is the cornerstone of the Fmoc/tBu strategy in SPPS. biosynth.com The Nα-Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). chempep.commdpi.com Conversely, the Pbf group, which protects the guanidino side chain of arginine, is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide synthesis. chempep.comnih.gov This differential stability allows for the stepwise removal of the Nα-Fmoc group to elongate the peptide chain, while the Pbf group remains intact to prevent unwanted side reactions at the arginine side chain. chempep.com
Iterative Nα-Fmoc Group Removal
During each cycle of peptide synthesis, the Nα-Fmoc group of the terminal amino acid is removed to expose a free amine for the subsequent coupling reaction. This is typically achieved by treating the peptide-resin with a 20% solution of piperidine in DMF. researchgate.net The deprotection mechanism involves a β-elimination reaction, which generates a reactive dibenzofulvene (DBF) intermediate that is subsequently trapped by the secondary amine (piperidine). mdpi.com The Pbf group on the arginine side chain is completely stable to these conditions, ensuring the integrity of the side-chain protection throughout the chain assembly process. chempep.com
Final Pbf Group Cleavage and Scavenger Use
The final step in the synthesis involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups, including the Pbf group from arginine. This is accomplished by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.com
During this acidic cleavage, highly reactive cationic species are generated from the Pbf group and other protecting groups (e.g., t-Butyl from Asp, Glu, Ser, Thr, Tyr) as well as from the resin linker. merckmillipore.com These electrophilic species can react with nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesirable side products. sigmaaldrich.comwpmucdn.com To prevent these side reactions, nucleophilic reagents known as scavengers are added to the TFA cleavage cocktail. merckmillipore.comwpmucdn.com
The choice of cleavage cocktail and scavengers is critical and depends on the amino acid composition of the peptide. thermofisher.com While the Pbf group was designed to reduce side reactions like the alkylation of tryptophan residues—a significant issue with the older Pmc protecting group—the use of appropriate scavengers is still crucial for obtaining a high-purity final product. peptide.compeptide.com
Table 1: Common TFA-Based Cleavage Cocktails for Pbf Deprotection
| Reagent Name/Composition | Typical Composition (v/v) | Application Notes |
| TFA / H₂O / TIS | 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane | A general-purpose, non-malodorous cocktail suitable for most sequences, especially when Arg(Pbf) and Trp(Boc) are used. sigmaaldrich.com TIS is a scavenger for carbocations. wpmucdn.com |
| Reagent K | 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A "universal" and robust mixture for complex peptides containing multiple sensitive residues like Arg, Trp, Cys, and Met. sigmaaldrich.commerckmillipore.com |
| TFA / H₂O | 95% TFA / 5% H₂O | Used for peptides lacking sensitive residues like Cys, Met, or Trp. May be sufficient if only one Arg(Pbf) is present. thermofisher.com |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Particularly effective for cleaving peptides with sulfonyl-protected arginine residues (like Pbf) and for minimizing tryptophan-related side reactions. peptide.com |
This table is based on data from multiple sources. thermofisher.comsigmaaldrich.commerckmillipore.comwpmucdn.compeptide.com
Factors Influencing Pbf Deprotection Kinetics
The efficiency of Pbf group removal can be influenced by the peptide sequence. Complete cleavage of the Pbf group is generally achieved within 1-4 hours of treatment with a TFA cocktail. nih.govthermofisher.com However, for peptides containing multiple arginine residues, longer deprotection times may be necessary to ensure complete removal of all Pbf groups. nih.govpeptide.com In such cases, monitoring the deprotection progress via HPLC is recommended to optimize the cleavage time. thermofisher.com
Research has also led to the development of alternative protecting groups with faster deprotection kinetics. For instance, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been shown to be completely cleaved from a model peptide in 30 minutes under conditions where only 4% of the Pbf-protected peptide was deprotected. nih.gov
Table 2: Common Scavengers and Their Functions in Pbf Deprotection
| Scavenger | Function | Target Residues / Protecting Groups |
| Triisopropylsilane (TIS) | Reducing agent; scavenges carbocations (e.g., tert-butyl cations). wpmucdn.com | Trt, Pbf, general protection from re-alkylation. |
| Water (H₂O) | Scavenges tert-butyl cations. wpmucdn.com | Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu). |
| 1,2-Ethanedithiol (EDT) | Reduces disulfide bonds and scavenges Trityl (Trt) groups. merckmillipore.comwpmucdn.com | Cys(Trt), prevents reattachment of Trp. |
| Thioanisole | Soft nucleophile; prevents oxidation and scavenges benzyl-type cations. wpmucdn.com | Met, Arg(Pmc/Pbf), Trp. |
| Phenol | Scavenges tert-butyl and other carbocations. wpmucdn.com | General protection, particularly for Tyr and Trp. |
This table is based on data from multiple sources. merckmillipore.comwpmucdn.com
Ultimately, the successful synthesis of arginine-containing peptides relies on a careful balance between robust side-chain protection during chain assembly and efficient, clean removal of the protecting group during final cleavage. The use of Fmoc-Arg(Pbf)-OH, combined with an appropriately chosen cleavage cocktail, represents a well-established and reliable strategy to achieve this balance in Fmoc-SPPS.
Side Reactions and Mitigation Strategies in Fmoc Arg Pbf Oh Chemistry
Intra-molecular Cyclization of Arginine and Formation of Unreactive Lactams
A significant challenge during the coupling of Fmoc-Arg(Pbf)-OH is its propensity to undergo intramolecular cyclization. Upon activation of the C-terminal carboxylic acid, typically with a carbodiimide (B86325) like diisopropylcarbodiimide (DIC), the activated carboxyl group can be nucleophilically attacked by the δ-nitrogen of its own side-chain guanidino group. This kinetically favored reaction results in the formation of a stable, six-membered piperidinone ring, a δ-lactam. csic.esresearchgate.net
This transformation renders the Fmoc-Arg(Pbf)-OH derivative unreactive and incapable of coupling to the N-terminal amine of the growing peptide chain. csic.esrsc.orgresearchgate.net The extent of this side reaction is heavily influenced by factors such as the choice of solvent. For instance, studies have shown that δ-lactam formation is significantly more pronounced in less polar or more viscous solvents like N-butylpyrrolidinone (NBP) compared to N,N-dimethylformamide (DMF). csic.esrsc.orgchemicalbook.com In one experiment, when Fmoc-Arg(Pbf)-OH was activated with DIC/OxymaPure, the amount of lactam formed in NBP was substantially higher than the almost negligible amount formed in DMF. csic.es
| Solvent | Relative δ-Lactam Formation | Resulting Arg Incorporation | Reference |
| N,N-Dimethylformamide (DMF) | Almost negligible | >98% | csic.es |
| N-Butylpyrrolidinone (NBP) | Significant | <50% | csic.es |
This interactive table summarizes the impact of solvent choice on δ-lactam formation and subsequent arginine incorporation during SPPS.
Alkylation of Tryptophan Residues by Released Protecting Groups
During the final cleavage step of SPPS, the peptide is treated with a strong acid, most commonly trifluoroacetic acid (TFA), to remove the side-chain protecting groups. The Pbf group on the arginine side chain is designed to be labile under these acidic conditions. However, upon cleavage, it can generate reactive cationic species. sigmaaldrich.commerckmillipore.com
These electrophilic cations can subsequently attack nucleophilic residues within the peptide sequence. The indole (B1671886) ring of tryptophan is particularly susceptible to this electrophilic attack, leading to the formation of Pbf-tryptophan adducts. iris-biotech.de This alkylation is a common side reaction that results in a modified and often biologically inactive peptide. peptide.compeptide.com While the Pbf group was developed to be less prone to this side reaction than its predecessor, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), the risk remains. peptide.comthermofisher.com Comparative studies have demonstrated the superiority of the Pbf group in minimizing this side reaction.
| Arginine Derivative Used | Desired Peptide Yield After 3-Hour TFA Cleavage | Reference |
| Fmoc-Arg(Pmc)-OH | 46% | peptide.com |
| Fmoc-Arg(Pbf)-OH | 69% | peptide.com |
This interactive table compares the yield of a tryptophan-containing peptide, highlighting the reduced side reactions associated with the Pbf protecting group compared to Pmc.
Formation of Deletion Peptides
The formation of deletion peptides, specifically those lacking an arginine residue (des-Arg peptides), is a direct and frequent consequence of the intramolecular cyclization described in section 6.1. csic.esrsc.orgresearchgate.netrsc.org When a portion of the activated Fmoc-Arg(Pbf)-OH is converted to the unreactive δ-lactam, that portion is effectively removed from the pool of available reactants for the coupling step. rsc.org
Consequently, the N-terminal amine of the resin-bound peptide remains unreacted during that cycle. In the subsequent cycles of the synthesis, this unreacted amine will couple with the next amino acid in the sequence, ultimately producing a final peptide that is missing the intended arginine residue. csic.es This side reaction not only reduces the yield of the target peptide but also complicates the purification process due to the presence of the closely related des-Arg impurity. rsc.org
Strategies to Suppress Undesired Side Reactions
Several strategies have been developed to minimize the aforementioned side reactions associated with Fmoc-Arg(Pbf)-OH.
To Mitigate Lactam Formation and Deletion Peptides:
In Situ Activation: This is a cornerstone strategy where the coupling agent (e.g., DIC) is added to the reaction vessel only after the Fmoc-Arg(Pbf)-OH and an activating agent (e.g., OxymaPure) have been mixed with the peptidyl-resin. csic.esrsc.orgresearchgate.net This minimizes the time the fully activated amino acid spends in solution, thereby reducing the opportunity for intramolecular cyclization before it can couple to the peptide chain. csic.es
Portion-wise Addition of Reagents: A refined in situ approach involves adding the DIC coupling agent in multiple portions. For example, half the DIC is added and allowed to react for a period, followed by the addition of the remaining DIC. csic.esrsc.orgresearchgate.net This maintains a lower concentration of the highly reactive activated species at any given time.
Temperature Control: Performing the coupling reaction at an elevated temperature, such as 45°C, can help to speed up the desired intermolecular coupling reaction, allowing it to outcompete the intramolecular lactam formation. csic.esrsc.orgresearchgate.net This is particularly useful in viscous solvents like NBP where it also improves reagent diffusion. csic.esrsc.org
Solvent Choice: Using more polar solvent systems can suppress lactam formation. Research has shown that binary mixtures of solvents, particularly those with higher polarity, are advantageous for mitigating this side reaction. rsc.org
To Prevent Tryptophan Alkylation:
Use of Scavengers: The most common method to prevent alkylation is to include "scavengers" in the final TFA cleavage cocktail. These are nucleophilic compounds designed to trap the reactive cations released from the Pbf group. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole (B89551). sigmaaldrich.comthermofisher.com A widely used non-malodorous cocktail is TFA/TIS/water (95:2.5:2.5). merckmillipore.com
Tryptophan Side-Chain Protection: A highly effective method is to protect the tryptophan's indole nitrogen itself, most commonly with an acid-labile tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH). sigmaaldrich.commerckmillipore.compeptide.com This protection effectively shields the indole ring from electrophilic attack by Pbf-derived cations, nearly eliminating this side reaction. sigmaaldrich.compeptide.com
Advanced Research Applications of Fmoc Arg Pbf Oh in Peptide Chemistry
Synthesis of Arginine-Rich Peptides for Specific Research Applications
Fmoc-Arg(Pbf)-OH is particularly valuable for the synthesis of arginine-rich peptides, which are central to numerous areas of biochemical and pharmaceutical research. leapchem.com The positively charged guanidinium (B1211019) group of arginine is critical for many biological interactions, including protein-protein interactions and binding to nucleic acids. chempep.comcds-bsx.com The Pbf protecting group effectively shields the highly reactive guanidine (B92328) side chain during synthesis, preventing side reactions and ensuring high yields. chempep.com
Research applications for these arginine-rich peptides are diverse. For instance, they are used in the development of bioactive sequences and cyclic peptides. leapchem.com One area of investigation involves the synthesis of branched, arginine-rich peptide dendrimers. In a study focused on splice-redirecting peptide nucleic acid oligonucleotides, Fmoc-Arg(Pbf)-OH was used to create repeating Arg-Ahx-Arg (RXR) units in both linear and branched peptide structures. nih.gov These syntheses were performed using microwave-assisted Fmoc chemistry, demonstrating the compatibility of Fmoc-Arg(Pbf)-OH with modern peptide synthesis techniques. nih.gov Another application is in the synthesis of cyanophycin segments, which are studied for their cell-penetration capabilities. merckmillipore.comsigmaaldrich.com
The choice of Fmoc-Arg(Pbf)-OH is often made to mitigate common problems in peptide synthesis. For example, when synthesizing peptides containing both arginine and tryptophan, using Fmoc-Arg(Pbf)-OH in conjunction with Fmoc-Trp(Boc)-OH is recommended to reduce the alkylation of the tryptophan residue during the final deprotection step. peptide.commerckmillipore.comsigmaaldrich.com
Incorporation into Isotope-Labeled Peptides for Research (e.g., ¹³C-labeled Fmoc-Arg(Pbf)-OH)
Isotopically labeled peptides are indispensable tools in quantitative proteomics, structural biology, and metabolic studies. chempep.com Fmoc-Arg(Pbf)-OH is available in isotopically labeled forms, such as Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄) and Fmoc-Arg(Pbf)-OH-¹³C₆, which serve as building blocks for introducing heavy isotopes into peptide sequences. chempep.commedchemexpress.com
These labeled compounds are crucial for techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), where they enable the precise quantification of protein expression levels using mass spectrometry. chempep.comnih.gov The mass difference between peptides containing the "heavy" labeled arginine and their "light" unlabeled counterparts allows for accurate relative quantification. chempep.com The predictable mass shift of ion fragments in tandem mass spectrometry also aids in database identification. nih.gov
In structural biology, peptides labeled with ¹³C and ¹⁵N are studied using Nuclear Magnetic Resonance (NMR) spectroscopy to gain insights into peptide structure, dynamics, and interactions. chempep.com For example, enantioselective syntheses of α-Fmoc-Pbf-[2-¹³C]-l-arginine have been developed and used to prepare labeled ligands for G-protein coupled receptors (GPCRs), allowing for detailed structural analysis. researchgate.net
| Property | Description | Reference |
|---|---|---|
| Compound Name | Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄) | chempep.com |
| Isotopic Label | Uniformly labeled with six Carbon-13 (¹³C) and four Nitrogen-15 (¹⁵N) isotopes. | chempep.com |
| Primary Application | Quantitative proteomics (e.g., SILAC), peptide synthesis for structural biology (NMR). | chempep.com |
| Function | Introduces a distinct mass shift for mass spectrometry-based quantification and provides isotopic labels for NMR studies. | chempep.com |
| Molecular Formula | (¹³C)₆C₂₈H₄₀(¹⁵N)₄O₇S | chempep.com |
| Molecular Weight | 658.7 g/mol | chempep.com |
Use in Bioconjugation Studies
Bioconjugation involves the linking of a peptide to another molecule, such as a drug, a probe, or a larger protein. Fmoc-Arg(Pbf)-OH is used to synthesize peptides intended for these applications. chempep.com The arginine residue, with its guanidine group, can play a significant role in the binding or solubility of the final conjugate. chempep.com The controlled synthesis enabled by Fmoc-Arg(Pbf)-OH ensures that the peptide sequence is correctly assembled before it is used in a conjugation reaction. leapchem.com
One example of its use in this area is in the development of gene delivery systems. A study on a PAMAM dendrimer conjugated with a nuclear localization signal peptide originating from fibroblast growth factor 3 involved a conjugation reaction that utilized Fmoc-Arg(Pbf)-OH. sigmaaldrich.com
Role in Protein Engineering and Structure-Function Studies
Fmoc-Arg(Pbf)-OH is a key reagent in protein engineering and studies aimed at understanding the relationship between a protein's structure and its function. By enabling the precise incorporation of arginine at specific sites, researchers can create modified proteins or peptides to probe these relationships.
Research into Peptide-Based Therapeutics (e.g., Cell-Penetrating Peptides, Antimicrobial Peptides)
A significant area of research involving Fmoc-Arg(Pbf)-OH is the development of peptide-based therapeutics. chempep.comleapchem.com Arginine is a key component of many therapeutic peptides due to its positively charged side chain, which facilitates interactions with cell membranes and other biological targets. cds-bsx.com
Cell-Penetrating Peptides (CPPs): Arginine-rich peptides are frequently used as CPPs, which are capable of transporting various molecular cargoes (including proteins and nucleic acids) across cell membranes. chempep.comcds-bsx.comnih.gov Fmoc-Arg(Pbf)-OH is essential for synthesizing these CPPs, ensuring the correct and efficient incorporation of multiple arginine residues. chempep.com Research has focused on designing and synthesizing novel amphiphilic CPPs composed of arginine and hydrophobic residues to act as protein delivery agents. nih.gov For example, cyclic and hybrid cyclic-linear peptides such as [WR]₄, [WR]₉, and [DipR]₅ have been synthesized using Fmoc-Arg(Pbf)-OH and evaluated for their delivery capabilities. nih.gov
Antimicrobial Peptides (AMPs): Many AMPs are cationic and contain a high proportion of arginine residues. The positive charge is crucial for their mechanism of action, which often involves disrupting the negatively charged membranes of bacteria. chempep.comcds-bsx.com The synthesis of these arginine-rich AMPs relies on the robust protection strategy offered by Fmoc-Arg(Pbf)-OH to achieve high purity and yield. chempep.comleapchem.com
| Peptide Class | Example Sequence/Type | Research Application | Reference |
|---|---|---|---|
| Cell-Penetrating Peptides (CPPs) | [WR]₉, [DipR]₅ | Intracellular delivery of proteins and other large molecules. | nih.gov |
| Antimicrobial Peptides (AMPs) | General arginine-rich sequences | Development of new antibiotics to combat resistant bacteria. | chempep.comcds-bsx.com |
| Gene Delivery Vectors | Nuclear Localization Signal (NLS) peptides | Conjugation to dendrimers for gene delivery systems. | sigmaaldrich.com |
| Splice-Redirecting Peptides | Branched (R-Ahx-R)-containing peptides | Conjugation to peptide nucleic acids for therapeutic applications. | nih.gov |
Green Chemistry Approaches in Fmoc Arg Pbf Oh Peptide Synthesis
Development and Evaluation of Alternative Green Solvents (e.g., NBP, 2-MeTHF)
A primary focus of greening SPPS is the replacement of commonly used polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity. lu.seacsgcipr.org Research has centered on identifying environmentally benign alternatives that maintain high synthesis quality. Among the most promising candidates are N-butylpyrrolidinone (NBP) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). lu.seacsgcipr.org
NBP has emerged as an excellent alternative to DMF, demonstrating comparable or even superior performance in some contexts. lu.sersc.org However, the incorporation of Fmoc-Arg(Pbf)-OH using NBP presents specific challenges. The high viscosity of NBP can impede the diffusion of the coupling reagents into the resin matrix. rsc.orgresearchgate.net This issue is compounded by the tendency of Fmoc-Arg(Pbf)-OH to form an inactive δ-lactam, a side reaction that reduces yield and leads to the formation of deletion peptides (des-Arg peptides). rsc.orgresearchgate.netrsc.org This side reaction appears to be exacerbated when NBP is used as the solvent. rsc.orgresearchgate.net
To overcome these challenges, a specific strategy was developed for the efficient incorporation of Fmoc-Arg(Pbf)-OH in NBP. rsc.orgresearchgate.net This method involves:
Performing the synthesis at an elevated temperature (45 °C) to reduce the viscosity of NBP and accelerate the coupling reaction. rsc.orgresearchgate.net
Utilizing in situ activation with minimal excesses of reagents (1.75 equiv. of Fmoc-Arg(Pbf)-OH, 1.8 equiv. of DIC, and 1.5 equiv. of OxymaPure). rsc.orgresearchgate.net
A two-step addition of the coupling reagent DIC to maintain an effective activation state throughout the reaction. rsc.orgresearchgate.net
2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is another leading green solvent candidate. acs.orgresearchgate.net It has been successfully used as a substitute for dichloromethane (B109758) (DCM) during the loading of the first amino acid onto the resin and as a replacement for ethers during the final peptide precipitation step. acs.orgresearchgate.net Studies have proposed 2-MeTHF as a potential universal solvent for all SPPS steps. acs.org While it has shown success in the synthesis of some peptides, its lower polarity compared to DMF can pose challenges for certain steps, particularly for Fmoc-removal when using piperidine (B6355638). biotage.com The solubility of protected amino acids, including Fmoc-Arg(Pbf)-OH, can also be lower in 2-MeTHF compared to traditional solvents, potentially requiring process optimization. researchgate.net
Binary mixtures of green solvents are also being explored to fine-tune solvent properties like polarity and viscosity. lu.sersc.org Mixtures such as NBP:EtOAc (1:1) and NBP:2-MeTHF (1:1) have been found to perform better than DMF in some syntheses. lu.se Systematically varying the composition of these green binary mixtures can be a tool to mitigate specific side reactions, including Arg-lactamisation. rsc.org
| Solvent | Type | Advantages in SPPS | Challenges with Fmoc-Arg(Pbf)-OH |
|---|---|---|---|
| DMF | Traditional | Excellent solubilizing properties, well-established protocols. | Reproductive toxicity, environmental concerns. lu.se |
| NBP | Green Alternative | Environmentally friendlier than DMF, high boiling point. acsgcipr.orgrsc.org | High viscosity, exacerbates Arg-lactam formation. rsc.orgresearchgate.net |
| 2-MeTHF | Green Alternative | Derived from renewable sources, greener profile than DCM and ethers. acs.orgresearchgate.net | Lower polarity can hinder Fmoc removal; lower solubility of some reagents. researchgate.netbiotage.com |
| NBP/2-MeTHF Mixture | Green Alternative | Can offer improved performance over DMF; tunable properties. lu.sersc.org | Requires optimization of solvent ratios for specific sequences. rsc.org |
Strategies for Reduced Solvent Consumption and Waste Generation
One highly effective method is the "in situ Fmoc removal" strategy. peptide.compeptide.com In a traditional SPPS cycle, extensive DMF washes are performed after the coupling step to remove excess reagents before the Fmoc-deprotection step with piperidine. peptide.com The in situ approach combines these steps by adding the piperidine solution directly to the coupling cocktail once the coupling reaction is complete. peptide.compeptide.com This protocol leverages the finding that the deactivation of the active ester (Fmoc-aa-OxymaPure) is faster than the Fmoc removal, preventing the double incorporation of the amino acid. peptide.com By eliminating the intermediate washing steps, this strategy can achieve solvent savings of up to 75%. peptide.com
Minimal-rinsing strategies further contribute to waste reduction. scribd.com This can involve reducing the number of batch-wise rinses after coupling or Fmoc removal. For example, a single rinse with a DMF solution containing a weak acid like Oxyma (1% w/v) has been shown to be more effective at removing residual piperidine than multiple pure DMF washes. peptide.comscribd.com These optimized washing procedures significantly decrease the process mass intensity (PMI), a key metric of green chemistry that measures the total mass of materials used to produce a certain mass of product. scribd.com
Microwave-Assisted SPPS for Energy Efficiency and Reaction Acceleration
The coupling of sterically hindered amino acids or those prone to side reactions, such as Fmoc-Arg(Pbf)-OH, particularly benefits from microwave irradiation. researchgate.netsigmaaldrich.cn Conventional coupling of Fmoc-Arg(Pbf)-OH can be slow and incomplete. Microwave heating helps to overcome aggregation of the growing peptide chain and improves coupling rates. researchgate.net However, microwave energy can also accelerate the problematic lactam formation from Fmoc-Arg(Pbf)-OH if not properly controlled. sigmaaldrich.cn
To address this, optimized microwave protocols have been established. A "two-step" or "double-coupling" microwave method is highly effective for incorporating Fmoc-Arg(Pbf)-OH. researchgate.netsigmaaldrich.cn This involves a first coupling period under microwave irradiation, followed by a second fresh addition of reagents for another microwave-assisted coupling cycle, ensuring the reaction goes to completion without significant side-product formation. researchgate.net This approach has proven successful in synthesizing difficult arginine-containing sequences with higher purity compared to conventional heating methods. researchgate.netsigmaaldrich.cn
| Parameter | Conventional SPPS (at room temperature) | Microwave-Assisted SPPS (MA-SPPS) |
|---|---|---|
| Coupling Time | Hours (e.g., 1-2 hours or more) | Minutes (e.g., 5-10 minutes per coupling). nih.govresearchgate.net |
| Reaction Temperature | Ambient | Controlled, elevated temperatures (e.g., 75-90°C). sigmaaldrich.cnacs.org |
| Efficiency | Can be low, leading to deletion sequences. sigmaaldrich.cn | Significantly improved, especially with double coupling. researchgate.netsigmaaldrich.cn |
| Side Reactions | Risk of incomplete coupling. | Reduced aggregation; requires optimized methods to control lactam formation and racemization. nih.govresearchgate.netsigmaaldrich.cn |
| Energy Consumption | Lower power over a longer duration. | Higher power over a much shorter duration, leading to overall energy savings. creative-peptides.com |
Minimal-Protection Strategies in SPPS Utilizing Fmoc-Arg(Pbf)-OH Contexts
A more advanced green chemistry approach involves minimizing the use of side-chain protecting groups altogether. drivehq.comresearchgate.net The conventional Fmoc/tBu strategy requires protecting groups on the side chains of many amino acids, including the Pbf group for arginine. researchgate.net The installation and subsequent removal of these groups, which often requires large volumes of strong acids like trifluoroacetic acid (TFA), lowers the atom economy and generates significant hazardous waste. drivehq.comcpcscientific.com
Minimal-protection SPPS (MP-SPPS) aims to use side-chain unprotected amino acid derivatives where possible. researchgate.netscribd.com While Fmoc-Arg(Pbf)-OH represents a protected building block, the development of MP-SPPS provides a crucial context for its use and for understanding its alternatives. The direct use of side-chain unprotected Fmoc-Arg-OH is extremely challenging because the nucleophilic guanidino group readily participates in side reactions, most notably intramolecular cyclization to form the undesired lactam. scribd.comresearchgate.netscribd.com
A successful minimal-protection strategy to circumvent this issue involves using the hydrochloride salt of arginine, Fmoc-Arg(HCl)-OH. scribd.comresearchgate.net In this building block, the guanidino side chain is protonated, which deactivates its nucleophilicity and prevents it from initiating side reactions. scribd.comresearchgate.net The chloride counterion also provides steric hindrance. researchgate.net Using Fmoc-Arg(HCl)-OH with a carbodiimide-based coupling agent like DIC in the presence of Oxyma allows for the quantitative incorporation of arginine without the need for a side-chain protecting group like Pbf. researchgate.net
This approach offers significant green advantages:
Reduced TFA Usage: While TFA is still needed for cleavage from the resin, syntheses that eliminate multiple tBu-based protecting groups can proceed with milder final cleavage conditions and reduced scavenger requirements. researchgate.net
Simplified Chemistry: It avoids potential side reactions associated with Pbf group removal.
The development of MP-SPPS for arginine provides a greener alternative to the use of Fmoc-Arg(Pbf)-OH, aligning with the core principles of reducing waste and increasing the efficiency of peptide manufacturing. scribd.comresearchgate.net
Future Directions and Emerging Trends
Development of Novel Arginine Protecting Groups with Improved Properties
While the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has been instrumental in the success of Fmoc-based solid-phase peptide synthesis (SPPS), its inherent drawbacks have spurred the development of alternative protecting groups for the guanidino function of arginine. nih.gov The primary motivations for this research include overcoming steric hindrance, reducing the formation of side products, and enabling milder deprotection conditions, which are particularly crucial for the synthesis of sensitive or lengthy peptides. nih.govub.edu
One promising alternative is the 1,2-dimethylindole-3-sulfonyl (MIS) group. ub.edursc.org Research has demonstrated that the MIS group is significantly more acid-labile than Pbf. ub.edursc.org This increased lability allows for faster and more efficient removal under milder acidic conditions, which is advantageous for peptides susceptible to acid-catalyzed degradation. ub.edu Furthermore, the use of MIS has been shown to be compatible with tryptophan-containing peptides, a notable advantage over some other sulfonyl-type protecting groups. rsc.org
Another protecting group that has been revisited and optimized is the nitro (NO2) group. mdpi.comnih.gov Historically, the NO2 group fell out of favor due to harsh removal conditions. However, recent studies have demonstrated its effectiveness in preventing the formation of δ-lactam, a common side reaction observed during the coupling of arginine. mdpi.comnih.gov Modern methodologies have been developed for the removal of the NO2 group under milder conditions, making it a viable and attractive option for specific applications. mdpi.comnih.gov
The development of these novel protecting groups is not aimed at the outright replacement of Pbf but rather at expanding the toolbox available to peptide chemists. The choice of protecting group is increasingly becoming sequence-dependent, allowing for a more tailored and optimized approach to the synthesis of complex peptides.
| Protecting Group | Key Advantages over Pbf | Reported Research Findings |
|---|---|---|
| MIS (1,2-dimethylindole-3-sulfonyl) | - More acid-labile, allowing for milder deprotection conditions. ub.edursc.org | Demonstrated to be more acid-labile than Pbf in comparative studies. ub.edu Compatible with tryptophan-containing peptides. rsc.org |
| NO2 (Nitro) | - Prevents the formation of δ-lactam side products. mdpi.comnih.gov | Effective in minimizing δ-lactam formation during arginine incorporation. mdpi.comnih.gov New methods allow for removal under milder conditions using reagents like SnCl2. mdpi.comnih.gov |
Integration of Fmoc-Arg(Pbf)-OH in Continuous Flow Peptide Synthesis
The advent of automated continuous flow peptide synthesis has revolutionized the speed and efficiency of producing peptides. nih.govnih.gov The integration of Fmoc-Arg(Pbf)-OH into these systems is a key area of research, presenting both opportunities and challenges. scienceopen.comchemrxiv.orgamazonaws.com
One of the primary challenges in flow chemistry is maintaining the solubility of reagents at the required concentrations. chemrxiv.org The solubility of Fmoc-Arg(Pbf)-OH in solvents commonly used in flow synthesis, particularly greener alternatives to dimethylformamide (DMF), is a critical factor that needs to be optimized. chemrxiv.org Researchers are exploring various solvent systems and the use of co-solvents to enhance its solubility and ensure efficient delivery to the solid support. chemrxiv.org
Furthermore, the kinetics of coupling and deprotection reactions are significantly altered at the elevated temperatures often employed in rapid flow synthesis. nih.govamazonaws.com Studies have focused on optimizing the coupling of Fmoc-Arg(Pbf)-OH by adjusting parameters such as temperature, flow rate, and the concentration of activating agents to achieve high coupling efficiencies and minimize side reactions. amazonaws.comacs.org Automated synthesizers, such as the Pioneer Peptide Synthesis System, utilize UV monitoring to assess the efficiency of each coupling step in real-time, allowing for on-the-fly adjustments to the synthesis protocol. nih.gov
The successful integration of Fmoc-Arg(Pbf)-OH in continuous flow systems is crucial for the automated and rapid production of arginine-rich peptides, which are of significant interest in various therapeutic and research applications. scienceopen.comamazonaws.com
Advanced Analytical Techniques for Characterization and Quality Control in Fmoc-Arg(Pbf)-OH Synthesis and Peptide Assembly
Ensuring the purity and structural integrity of synthetic peptides is paramount, and this relies on the application of advanced analytical techniques for both the Fmoc-Arg(Pbf)-OH building block and the final peptide product. chempep.comnih.govpolarispeptides.com High-performance liquid chromatography (HPLC) remains a fundamental tool for assessing the purity of Fmoc-Arg(Pbf)-OH and for monitoring the progress of peptide synthesis. rsc.org
In addition to standard analytical methods, high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy play a critical role in the comprehensive characterization of Fmoc-Arg(Pbf)-OH and the peptides synthesized from it. chempep.comrsc.orgchemicalbook.com These techniques provide detailed information about the molecular weight, sequence, and structural integrity of the compounds.
A particularly powerful and emerging technique for peptide analysis is ion mobility-mass spectrometry (IM-MS). nih.govbiopharmaspec.comtamu.edu IM-MS adds another dimension of separation based on the size, shape, and charge of the ions, allowing for the differentiation of isomers and conformers that may be indistinguishable by conventional MS alone. biopharmaspec.comacs.org This is especially valuable for characterizing complex peptides containing arginine, where subtle structural variations can impact biological activity. biopharmaspec.com High-resolution ion mobility (HRIM) techniques, such as those using structures for lossless ion manipulations (SLIM), offer exceptional resolving power, enabling the detailed analysis of post-translational modifications and other heterogeneities in peptides. acs.org
These advanced analytical methods are indispensable for establishing robust quality control protocols for Fmoc-Arg(Pbf)-OH and for ensuring the production of high-purity, well-characterized arginine-containing peptides for research and therapeutic development. nih.govresolvemass.caijsra.netbiopharmaspec.com
| Analytical Technique | Application in Fmoc-Arg(Pbf)-OH and Peptide Analysis | Key Advantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment of Fmoc-Arg(Pbf)-OH raw material and final peptide. rsc.org Monitoring reaction progress during synthesis. | Robust, quantitative, and widely available. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of Fmoc-Arg(Pbf)-OH and peptides. chempep.com Peptide sequencing and identification of modifications. biopharmaspec.com | High sensitivity and accuracy for molecular weight determination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of Fmoc-Arg(Pbf)-OH. chemicalbook.com Conformational analysis of peptides in solution. resolvemass.ca | Provides detailed information on three-dimensional structure. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of peptide isomers and conformers. biopharmaspec.comacs.org Characterization of complex peptide mixtures. nih.gov | Adds a dimension of separation based on molecular shape and size. biopharmaspec.com |
Q & A
Basic: How is the purity of Fmoc-Arg(Pbf)-OH validated for solid-phase peptide synthesis (SPPS)?
Fmoc-Arg(Pbf)-OH purity is typically assessed using HPLC (≥99.0% area%) and TLC (≥98% by DC) . Analytical certificates (COA) from suppliers like Novabiochem® include enantiomeric purity (≥99.0%) and solubility data (e.g., ≥1 mmol solubility in DMF). Researchers should cross-validate purity using reverse-phase HPLC with a C18 column (e.g., Phenomenex AerisTM) under 0.1% TFA/CH3CN gradients at 220 nm .
Basic: What are the optimal storage conditions to prevent degradation of Fmoc-Arg(Pbf)-OH?
Store at -20°C in airtight containers to avoid moisture absorption and oxidation. Long-term stability tests show no degradation over 2–3 years under these conditions . For short-term use (≤1 month), 4°C storage is acceptable. Avoid repeated freeze-thaw cycles, as they may induce racemization or δ-lactam formation .
Advanced: How does the stability of the Pbf protecting group compare to Boc or Pmc in SPPS?
The Pbf group demonstrates superior stability in DMF and NBP solvents compared to Boc. For example, Fmoc-Arg(Pbf)-OH retains 100% purity after 30 days in DMF/NBP, while Boc-protected analogs degrade to ≤51% under the same conditions . The Pbf group is cleaved 1–2× faster with TFA than Pmc, reducing side reactions during deprotection .
Advanced: What experimental strategies mitigate δ-lactam formation during Fmoc-Arg(Pbf)-OH coupling?
δ-lactam formation (causing des-Arg byproducts) is minimized by:
- In situ activation : Pre-activate Fmoc-Arg(Pbf)-OH with DIC/OxymaPure (1:1:1 ratio) in NBP at 45°C to accelerate coupling and reduce intermediate lactamization .
- Stepwise DIC addition : Split DIC into two portions (0.9 equiv each) with a 30-minute interval to maintain active ester formation while limiting lactam precursors .
- Elevated temperature : 45°C reduces NBP viscosity, enhancing reagent diffusion into resin pores .
Basic: What solvent systems are compatible with Fmoc-Arg(Pbf)-OH in SPPS?
- Primary solvents : DMF (traditional) or NBP (greener alternative).
- Coupling cocktails : Use 0.1 M solutions in NBP with DIC/OxymaPure for >95% coupling efficiency .
- Precipitation solvents : Ethanol or diethyl ether for post-synthesis purification .
Advanced: How can researchers optimize Fmoc-Arg(Pbf)-OH incorporation in challenging peptide sequences (e.g., Arg-Trp motifs)?
- Double coupling : Perform two sequential couplings (1.75 equiv Fmoc-Arg(Pbf)-OH, 1.8 equiv DIC, 1.5 equiv OxymaPure) to overcome steric hindrance .
- Resin pretreatment : Swell Rink-amide-PS resin in NBP for 1 hr before coupling to enhance accessibility .
- Post-coupling analysis : Use RP-HPLC and MALDI-TOF to detect truncated sequences early .
Basic: What analytical methods confirm successful deprotection of the Pbf group?
- TFA cleavage : Treat with 95% TFA/2.5% H2O/2.5% TIS for 2–4 hr.
- HPLC monitoring : Loss of the Pbf sulfonamide UV signature (λ = 280 nm) confirms deprotection .
- Mass spectrometry : Compare theoretical vs. observed masses (e.g., loss of 252.3 Da for Pbf removal) .
Advanced: How does NBP solvent improve Fmoc-Arg(Pbf)-OH coupling efficiency compared to DMF?
NBP reduces δ-lactam byproduct formation due to:
- Lower basicity : Minimizes base-catalyzed lactamization.
- High thermal stability : Enables 45°C reactions to accelerate coupling (30–60 min vs. 2 hr in DMF) .
- Environmental safety : NBP is non-teratogenic and recyclable, aligning with green chemistry principles .
Basic: What are the solubility limitations of Fmoc-Arg(Pbf)-OH in non-standard solvents?
While highly soluble in DMF (>100 mg/mL), solubility drops in:
- 2-MeTHF : ≤50 mg/mL (requires sonication).
- CPME : ≤30 mg/mL (not recommended for high-concentration syntheses) .
Advanced: How can researchers troubleshoot low yields in SPPS with Fmoc-Arg(Pbf)-OH?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
